molecular formula C₁₄H₁₈N₂O₄ B108148 trans-4-Hydroxy-1-L-phenylalanyl-L-proline CAS No. 90965-82-5

trans-4-Hydroxy-1-L-phenylalanyl-L-proline

Cat. No.: B108148
CAS No.: 90965-82-5
M. Wt: 278.3 g/mol
InChI Key: WJSNJMXOBDSZDL-WOPDTQHZSA-N
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Description

trans-4-Hydroxy-1-L-phenylalanyl-L-proline is a dipeptide composed of L-phenylalanine and L-hydroxyproline.

Preparation Methods

Synthetic Routes and Reaction Conditions

trans-4-Hydroxy-1-L-phenylalanyl-L-proline can be synthesized through peptide coupling reactions. The typical synthetic route involves the coupling of L-phenylalanine with L-hydroxyproline using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using proteases or chemical synthesis using automated peptide synthesizers. These methods ensure high yield and purity of the dipeptide, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

trans-4-Hydroxy-1-L-phenylalanyl-L-proline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include keto derivatives, secondary amines, and substituted derivatives of this compound .

Scientific Research Applications

trans-4-Hydroxy-1-L-phenylalanyl-L-proline has several scientific research applications:

Mechanism of Action

The mechanism of action of trans-4-Hydroxy-1-L-phenylalanyl-L-proline involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence protein-protein interactions, and affect cellular signaling pathways. The hydroxyl group in L-hydroxyproline plays a crucial role in these interactions by forming hydrogen bonds and stabilizing the peptide structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

trans-4-Hydroxy-1-L-phenylalanyl-L-proline is unique due to its combination of L-phenylalanine and L-hydroxyproline, which imparts distinct structural and functional properties.

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c15-11(6-9-4-2-1-3-5-9)13(18)16-8-10(17)7-12(16)14(19)20/h1-5,10-12,17H,6-8,15H2,(H,19,20)/t10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSNJMXOBDSZDL-WOPDTQHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)C(CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylalanylhydroxyproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

90965-82-5
Record name Phenylalanylhydroxyproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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